molecular formula C7H6F3NO B1590969 2-Amino-5-(trifluoromethyl)phenol CAS No. 454-82-0

2-Amino-5-(trifluoromethyl)phenol

Cat. No.: B1590969
CAS No.: 454-82-0
M. Wt: 177.12 g/mol
InChI Key: ILZRAAUVZAXXKZ-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H6F3NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a trifluoromethyl group (-CF3)

Biochemical Analysis

Biochemical Properties

2-Amino-5-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . Furthermore, this compound can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function . These effects underscore the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activity . For instance, it has been reported to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy . Additionally, long-term studies have indicated that the compound can induce adaptive responses in cells, such as upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, this compound can induce toxic effects, including liver damage and disruption of metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . For example, the compound is metabolized by cytochrome P450 enzymes to form hydroxylated and conjugated metabolites . These metabolites are then excreted in urine and feces . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution properties are important for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nitration of 2,4,6-trifluorophenol followed by reduction to introduce the amino group. Another method includes the use of Suzuki-Miyaura coupling reactions, which involve the coupling of boronic acids with halogenated aromatic compounds under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, substituted phenols, and various amino derivatives .

Scientific Research Applications

2-Amino-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZRAAUVZAXXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573628
Record name 2-Amino-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-82-0
Record name 2-Amino-5-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(trifluoromethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-(TRIFLUOROMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENX2MR5ALD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Amino-5-trifluoromethylphenol was prepared by treating 2-nitro-5-trifluoromethylphenol (500 mg, 2.41 mmol) with a solution of SnCl2(3.5 g, mmol) in EtOH at 23° C. for 12 h. The mixture was concentrated to 50 mL and adjusted to pH 7 using saturated sodium bicarbonate. The reaction mixture was partitioned between H2O and EtOAc. The aqueous layer was separated and extracted with EtOAc. The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The resulting colorless oil (370 mg, 87%) was used without further purification. 1H NMR (CDCl3): 7.6 (s, 1H), 7.39 (d, 1H, J=8.5 Hz), 7.08 (d, 1H, J=8.5 Hz)
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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